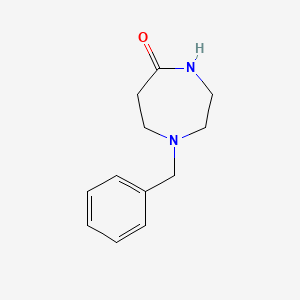

1-Bencil-1,4-diazepan-5-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-1,4-diazepan-5-one and its analogues involves multiple routes, starting from diphenyl-1,4-diazepan-5-ones or diphenylpiperidin-4-ones. Structural characterization is achieved using various spectroscopic techniques, including IR, mass, 1H, 13C NMR, and 2D NMR. These compounds exhibit different conformations, such as chair and twist-boat, influenced by the orientation of alkyl and phenyl groups (Sethuvasan et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4-diazepan-5-one derivatives has been elucidated through comprehensive spectroscopic methods and, in some cases, confirmed by single-crystal X-ray diffraction. These analyses reveal the preferred conformations and stereochemistry of these compounds, providing insights into their molecular behavior (Sethuvasan et al., 2016).

Chemical Reactions and Properties

1-Benzyl-1,4-diazepan-5-one compounds are involved in various chemical reactions, showcasing their reactivity and potential as intermediates in organic synthesis. The chemical behavior of these compounds is influenced by their structural features, such as the presence of benzyl and diazepanone moieties, which affect their reactivity patterns and interaction with different reagents.

Physical Properties Analysis

The physical properties of 1-Benzyl-1,4-diazepan-5-one derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications in synthesis and drug development.

Chemical Properties Analysis

The chemical properties of 1-Benzyl-1,4-diazepan-5-one, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by its functional groups and molecular framework. These characteristics are essential for predicting the compound's behavior in chemical reactions and its potential interactions with biological targets.

For more in-depth information and other related studies, the referenced paper provides a detailed examination of the synthesis, structural characterization, and potential applications of 1-Benzyl-1,4-diazepan-5-one analogues (Sethuvasan et al., 2016).

Aplicaciones Científicas De Investigación

Síntesis Química

“1-Bencil-1,4-diazepan-5-ona” se utiliza en diversas áreas de investigación, incluida la Síntesis Química . Es un polvo o cristales de color amarillo claro a amarillo y se utiliza en la síntesis de una variedad de compuestos químicos .

Ciencia de Materiales

Este compuesto también encuentra aplicación en la Ciencia de Materiales . Las propiedades de “this compound” lo hacen adecuado para su uso en el desarrollo y prueba de nuevos materiales .

Cromatografía

En Cromatografía, “this compound” se utiliza debido a sus propiedades químicas específicas . Se puede utilizar en la separación y análisis de mezclas complejas .

Investigación Analítica

“this compound” también se utiliza en Investigación Analítica . Se puede utilizar como compuesto de referencia o como reactivo en diversas técnicas analíticas .

Catalizador en la Síntesis de Compuestos

Cabe destacar que “this compound” se ha estudiado por su posible papel como catalizador en la síntesis de varios compuestos, incluidas β-lactamas, β-aminoácidos y β-cetoésteres .

Investigación Bioquímica

En Investigación Bioquímica, “this compound” ha sido objeto de una extensa investigación con respecto a sus efectos bioquímicos . Se cree que interactúa con enzimas específicas, como la monoaminooxidasa (MAO) y la acetilcolinesterasa (AChE), lo que provoca su inhibición .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Benzyl-1,4-diazepan-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of human nitric oxide synthesis . It interacts with various enzymes and proteins, forming intermolecular N-H⋯O hydrogen bonds that link the molecules into dimers . These interactions are crucial for its inhibitory function, affecting the synthesis of nitric oxide, a critical signaling molecule in various physiological processes.

Cellular Effects

1-Benzyl-1,4-diazepan-5-one has notable effects on cellular processes. It has been shown to reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli . This reduction in efflux enhances the accumulation of antibiotics within the bacterial cells, thereby potentiating their effects. Additionally, 1-Benzyl-1,4-diazepan-5-one influences cell signaling pathways and gene expression by decreasing the transcription of efflux pump genes .

Molecular Mechanism

At the molecular level, 1-Benzyl-1,4-diazepan-5-one exerts its effects through specific binding interactions with biomolecules. It acts as an efflux pump inhibitor in Escherichia coli, increasing membrane permeability and decreasing the transcription of efflux pump genes . This mixed mechanism of action is distinct from other major efflux pump inhibitors, making 1-Benzyl-1,4-diazepan-5-one a unique compound in its class.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1,4-diazepan-5-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Benzyl-1,4-diazepan-5-one maintains its inhibitory activity over extended periods, although specific details on its stability and degradation are limited .

Dosage Effects in Animal Models

The effects of 1-Benzyl-1,4-diazepan-5-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on cellular metabolism and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Benzyl-1,4-diazepan-5-one is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, 1-Benzyl-1,4-diazepan-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity . The precise transport mechanisms and distribution patterns are essential for understanding the compound’s pharmacokinetics.

Subcellular Localization

1-Benzyl-1,4-diazepan-5-one exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its inhibitory effects on nitric oxide synthesis and other biochemical processes.

Propiedades

IUPAC Name |

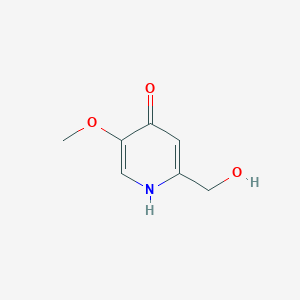

1-benzyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPZCYIDBMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286376 | |

| Record name | 1-benzyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55186-89-5 | |

| Record name | 55186-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

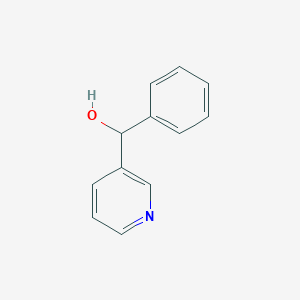

Q1: What is the molecular formula and structure of 1-Benzyl-1,4-diazepan-5-one?

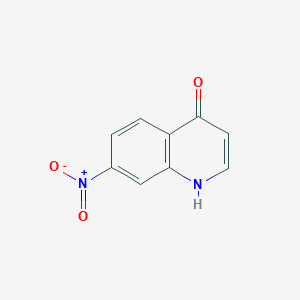

A1: The molecular formula of 1-Benzyl-1,4-diazepan-5-one is C12H16N2O []. While the abstract doesn't provide a visual representation of the structure, it describes a seven-membered diazepane ring in a chair conformation, with a benzyl group attached to one nitrogen. A carbonyl group (C=O) is present at the 5-position of the diazepane ring.

Q2: How does the crystal structure of 1-Benzyl-1,4-diazepan-5-one influence its intermolecular interactions?

A2: The crystal structure reveals that 1-Benzyl-1,4-diazepan-5-one molecules interact with each other through hydrogen bonding []. Specifically, N—H⋯O hydrogen bonds link the molecules into dimers, and these dimers are further connected by C—H⋯O interactions to form infinite sheets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)